molecular formula C11H16O2 B185874 1-(2,2-Dimethoxyethyl)-3-methylbenzene CAS No. 134769-80-5

1-(2,2-Dimethoxyethyl)-3-methylbenzene

Cat. No. B185874
M. Wt: 180.24 g/mol
InChI Key: YUQCSJRITDBZLT-UHFFFAOYSA-N
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Description

“1-(2,2-Dimethoxyethyl)-3-methylbenzene” is a chemical compound with the molecular formula C11H16O2 . It has a molecular weight of 180.25 .


Synthesis Analysis

The synthesis of “1-(2,2-Dimethoxyethyl)-3-methylbenzene” and related compounds has been reported in several studies. For instance, one study describes the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles, leading to the formation of new imidazolidin-2-ones . Another study reports a one-pot synthesis of urea-substituted diarylethanes and dibenzoxanthenes starting from 1-(2,2-dimethoxyethyl)ureas and phenols .


Molecular Structure Analysis

The molecular structure of “1-(2,2-Dimethoxyethyl)-3-methylbenzene” can be represented by the InChI code: 1S/C11H16O2/c1-9-6-4-5-7-10(9)8-11(12-2)13-3/h4-7,11H,8H2,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving “1-(2,2-Dimethoxyethyl)-3-methylbenzene” have been studied in the context of synthesizing new compounds. For example, the acid-catalyzed reaction of 1-(2,2-dimethoxyethyl)ureas with aromatic and heterocyclic nucleophiles leads to the formation of new imidazolidin-2-ones . Another study reports a one-pot synthesis of urea-substituted diarylethanes and dibenzoxanthenes starting from 1-(2,2-dimethoxyethyl)ureas and phenols .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,2-Dimethoxyethyl)-3-methylbenzene” include a molecular weight of 180.25 and a molecular formula of C11H16O2 .

Scientific Research Applications

  • Regioselective Bromination and Conversion into Sulfur-functionalized Benzoquinones : A study explored the bromination of similar dimethoxy-methylbenzene compounds and their conversion into sulfur-containing quinone derivatives (Aitken et al., 2016).

  • Synthesis of 1-Oxy-2,3-dicarbobenzenes : Another research focused on the transformation of trioxybenzene into various 1-oxy-2,3-dicarbobenzenes, using regioselective reductive electrophilic substitution (Azzena et al., 1993).

  • Non-aqueous Redox Flow Batteries : 1,4-Dimethoxybenzene derivatives, closely related to 1-(2,2-Dimethoxyethyl)-3-methylbenzene, have been studied for use as catholytes in non-aqueous redox flow batteries. They exhibit high open-circuit potentials and excellent electrochemical reversibility, although chemical stability in their oxidized form needs improvement (Zhang et al., 2017).

  • Selective Proton Magnetic Measurements : Research on similar dimethyl-dimethoxybenzene compounds has shown that the dipolar interaction is the primary effective relaxation mechanism in such molecules, affecting their rotational diffusion (Bovée & Smidt, 1973).

  • Methylation of Dihydroxybenzene Derivatives : Methylation of dihydroxybenzene derivatives, which are related to 1-(2,2-Dimethoxyethyl)-3-methylbenzene, has been achieved with excellent yields using a microwave reactor and dimethyl carbonate (Lui et al., 2016).

  • Metabolism of Methylisoeugenol : A study on Methylisoeugenol, a compound structurally related to 1-(2,2-Dimethoxyethyl)-3-methylbenzene, investigated its metabolism in liver microsomes of different species, revealing insights into its oxidative metabolism and potential formation of reactive intermediary metabolites (Cartus et al., 2011).

  • Electrosynthesis of Poly(1,3-dimethoxybenzene) : The electrosynthesis of poly(1,3-dimethoxybenzene), closely related to 1-(2,2-Dimethoxyethyl)-3-methylbenzene, was achieved through electrochemical oxidation. The polymer showed certain structural and electrical properties (Martínez et al., 1998).

properties

IUPAC Name

1-(2,2-dimethoxyethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-9-5-4-6-10(7-9)8-11(12-2)13-3/h4-7,11H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQCSJRITDBZLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564368
Record name 1-(2,2-Dimethoxyethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Dimethoxyethyl)-3-methylbenzene

CAS RN

134769-80-5
Record name 1-(2,2-Dimethoxyethyl)-3-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134769-80-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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